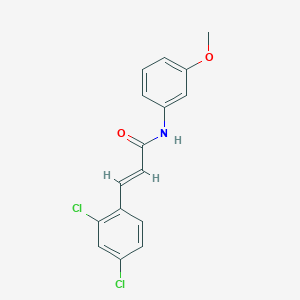![molecular formula C13H19BrN4O B5700554 4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPM and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of BPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a reduction in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BPM has also been found to have a variety of other biochemical and physiological effects. These include anti-inflammatory, anti-oxidant, and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPM for lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the mechanisms of action of various enzymes and proteins. However, the complex synthesis process and high cost of BPM can make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on BPM. One area of interest is in the development of new cancer treatments based on the compound. Another potential direction is in the study of the compound's neuroprotective properties and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine is a complex chemical compound that has shown promise in a variety of scientific research applications. While its exact mechanism of action is not fully understood, its potent anti-tumor activity and other biochemical and physiological effects make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of BPM is a complex process that involves several steps. The first step is the preparation of 5-bromo-2-(1-piperidinyl)-4-pyrimidinamine, which is then reacted with morpholine to form BPM. The overall process is time-consuming and requires specialized equipment and expertise.
Applications De Recherche Scientifique
BPM has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BPM has been found to have potent anti-tumor activity and has shown promise in the treatment of various types of cancer.
Propriétés
IUPAC Name |
4-(5-bromo-2-piperidin-1-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-11-10-15-13(18-4-2-1-3-5-18)16-12(11)17-6-8-19-9-7-17/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQANCKWVNBQZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)

![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)

![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
